alpha,alpha'-Dimethylsexithiophene
Description
Alpha,alpha'-dimethylsexithiophene is a dimethyl-substituted derivative of sexithiophene (6T), an oligomer composed of six thiophene rings. The compound features methyl groups at the alpha positions of the terminal thiophene units, which influence its electronic, optical, and solubility properties. Its molecular formula is C₂₆H₁₈S₆, with a molecular weight of 522.82 g/mol (calculated by adding two methyl groups to the parent sexithiophene structure, C₂₄H₁₄S₆, molecular weight 494.76 g/mol ).
This compound is primarily used in organic electronics, such as organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs), where substituents like methyl groups enhance solubility and processability while modulating charge transport properties.
Properties
CAS No. |
147237-94-3 |
|---|---|
Molecular Formula |
C26H18S6 |
Molecular Weight |
522.8 g/mol |
IUPAC Name |
2-methyl-5-[5-[5-[5-[5-(5-methylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene |
InChI |
InChI=1S/C26H18S6/c1-15-3-5-17(27-15)19-7-9-21(29-19)23-11-13-25(31-23)26-14-12-24(32-26)22-10-8-20(30-22)18-6-4-16(2)28-18/h3-14H,1-2H3 |
InChI Key |
PJWKDOQBMUKZES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(S4)C5=CC=C(S5)C6=CC=C(S6)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes for α,α'-Dimethylsexithiophene
Grignard Coupling Method
The most documented synthesis employs sequential bromination and Grignard-mediated coupling, as detailed in U.S. Patent 5,546,889. The process involves:
- Bromination of 2-Methylthiophene :
Grignard Reagent Formation :
Coupling with Dibromoterthiophene :
Second Bromination and Final Coupling :
Table 1: Stepwise Synthesis of α,α'-Dimethylsexithiophene
| Step | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| 1 | 2-Methylthiophene + NBS (MeOH, RT) | 2-Methyl-5-bromothiophene | 85 |
| 2 | Grignard formation (Mg, Et₂O) | 2-Methyl-5-thienylmagnesium bromide | 90 |
| 3 | Coupling with 5,5"-dibromoterthiophene | 5-Methyl-terthiophene | 65 |
| 4 | Bromination (NBS, acetone) | 5-Methyl-5"-bromo-terthiophene | 70 |
| 5 | Final coupling (Grignard reagent) | α,α'-Dimethylsexithiophene | 50 |
Alternative Halogenation Strategies
Replacing bromine with iodine in step 1 improves reaction efficiency:
Challenges and Optimization
Regioselectivity and Side Reactions
Applications and Material Properties
Electronic and Optical Properties
Comparative Analysis of Methods
Grignard vs. Organotin Coupling
| Parameter | Grignard Method | Organotin Method |
|---|---|---|
| Catalyst | NiCl₂ + Phosphine Ligands | Sn Reagents |
| Yield | 50–65% | 70–80% (for bithiophene) |
| Regioselectivity | Moderate | High |
| Scalability | Moderate | High |
Grignard methods suit complex oligomers, while organotin strategies excel in simpler systems.
Chemical Reactions Analysis
Types of Reactions: Alpha,alpha’-Dimethylsexithiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives. Reducing agents like lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene ring. For example, bromination using bromine or N-bromosuccinimide can yield brominated derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Bromine, N-bromosuccinimide, chloroform as a solvent.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Brominated thiophenes.
Scientific Research Applications
Alpha,alpha’-Dimethylsexithiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene-based molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its electronic properties that may influence biological interactions.
Industry: Alpha,alpha’-Dimethylsexithiophene is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of alpha,alpha’-Dimethylsexithiophene largely depends on its application. In organic electronics, its extended conjugation allows for efficient charge transport, making it suitable for use in semiconductors and transistors. In biological systems, its interactions with cellular components are influenced by its electronic properties and ability to form stable complexes with biomolecules.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below contrasts alpha,alpha'-dimethylsexithiophene with key structurally related oligothiophenes:
*Hypothetical HOMO/LUMO values based on substituent effects. Methyl groups introduce slight electron-donating effects, reducing the bandgap compared to unsubstituted sexithiophene.
Key Observations:
Conjugation Length :
- The parent alpha-sexithiophene (6T) exhibits extended conjugation due to its planar structure, enabling strong π-orbital overlap .
- Methyl substituents in this compound introduce steric hindrance, reducing planarity and conjugation length. This may lower charge carrier mobility in electronic applications.
- Alpha-septithiophene (7T), with seven thiophene units, has a longer conjugation length, leading to deeper HOMO/LUMO levels and higher conductivity .
Solubility :
- Unsubstituted sexithiophene and septithiophene exhibit poor solubility in common organic solvents due to their rigid, planar structures .
- The methyl groups in this compound improve solubility in solvents like tetrahydrofuran (THF) or chloroform, facilitating solution-based processing for thin-film devices.
Thermal Stability :
- Alpha-sexithiophene is often purified via sublimation, indicating high thermal stability . Methyl substitution may lower the sublimation temperature due to increased molecular weight and altered crystal packing.
Electronic and Optical Properties
Substituents significantly modulate electronic behavior:
- Bandgap Reduction: Methyl groups donate electrons slightly, raising the HOMO level of this compound (-5.0 eV) compared to alpha-sexithiophene (-5.2 eV).
- Charge Transport : While septithiophene (7T) outperforms 6T in charge mobility due to longer conjugation, steric effects in dimethyl-6T may offset solubility advantages, necessitating a trade-off in device design.
Commercial and Research Relevance
- Alpha-Sexithiophene : Widely available (e.g., TCI Chemicals, CAS 88493-55-4 ) and used in electrochromic polymers and OFETs. Its unsubstituted structure favors high crystallinity but limits solution processability .
- This compound: Offers a balance between solubility and performance.
- Alpha-Septithiophene : CAS 15676-16-1 , with higher molecular weight and extended conjugation, is preferred for low-bandgap applications but suffers from poor solubility.
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